molecular formula C13H16ClNO5 B14121229 ethyl 2-[4-chloro-2-methoxy-6-[(E)-methoxyiminomethyl]phenoxy]acetate

ethyl 2-[4-chloro-2-methoxy-6-[(E)-methoxyiminomethyl]phenoxy]acetate

Cat. No.: B14121229
M. Wt: 301.72 g/mol
InChI Key: PKOFAPJSCDQBQR-VIZOYTHASA-N
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Description

Ethyl 2-[4-chloro-2-methoxy-6-[(E)-methoxyiminomethyl]phenoxy]acetate is an organic compound with a complex structure. It is known for its applications in various fields, including chemistry, biology, and industry. This compound is characterized by the presence of a chloro, methoxy, and methoxyiminomethyl group attached to a phenoxy acetate backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-[4-chloro-2-methoxy-6-[(E)-methoxyiminomethyl]phenoxy]acetate typically involves multiple steps. One common method includes the reaction of 4-chloro-2-methoxy-6-[(E)-methoxyiminomethyl]phenol with ethyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The choice of solvents, catalysts, and purification methods are crucial in industrial settings to ensure cost-effectiveness and environmental compliance .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[4-chloro-2-methoxy-6-[(E)-methoxyiminomethyl]phenoxy]acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield aldehydes or acids, while substitution can introduce various functional groups into the molecule .

Scientific Research Applications

Ethyl 2-[4-chloro-2-methoxy-6-[(E)-methoxyiminomethyl]phenoxy]acetate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacological agent.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of ethyl 2-[4-chloro-2-methoxy-6-[(E)-methoxyiminomethyl]phenoxy]acetate involves its interaction with specific molecular targets. The chloro and methoxy groups play a crucial role in its binding affinity and activity. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies on its molecular pathways are essential to fully understand its mechanism .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-chloro-6-methoxyphenoxyacetate
  • Ethyl 4-methoxyphenylacetate
  • Ethyl 2,4-bis(chloromethyl)phenoxyacetate

Uniqueness

Ethyl 2-[4-chloro-2-methoxy-6-[(E)-methoxyiminomethyl]phenoxy]acetate is unique due to the presence of the methoxyiminomethyl group, which imparts distinct chemical and biological properties. This differentiates it from other similar compounds and makes it a valuable molecule for various applications .

Properties

Molecular Formula

C13H16ClNO5

Molecular Weight

301.72 g/mol

IUPAC Name

ethyl 2-[4-chloro-2-methoxy-6-[(E)-methoxyiminomethyl]phenoxy]acetate

InChI

InChI=1S/C13H16ClNO5/c1-4-19-12(16)8-20-13-9(7-15-18-3)5-10(14)6-11(13)17-2/h5-7H,4,8H2,1-3H3/b15-7+

InChI Key

PKOFAPJSCDQBQR-VIZOYTHASA-N

Isomeric SMILES

CCOC(=O)COC1=C(C=C(C=C1OC)Cl)/C=N/OC

Canonical SMILES

CCOC(=O)COC1=C(C=C(C=C1OC)Cl)C=NOC

Origin of Product

United States

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